molecular formula C10H12N2O4 B8516085 3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid

3-Amino-3-(2-methyl-4-nitro-phenyl)propanoic acid

Cat. No. B8516085
M. Wt: 224.21 g/mol
InChI Key: HVKYYHOYTJVRGL-UHFFFAOYSA-N
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Patent
US09394237B2

Procedure details

Following the General Procedure of Description 3, 3-amino-3-(2-methyl-4-nitro-phenyl)propanoic acid (2c) was prepared from 2-methyl-4-nitro-benzaldehyde (2b) (800 mg, 5.0 mmol), malonic acid (520 mg, 5.0 mmol), and ammonium acetate (NH4OAc) (578 mg, 7.5 mmol) in ethanol (EtOH) (10 mL) at reflux for 48 h (oil bath). The reaction was followed by LC/MS to completion. Filtrative work-up afforded 510 mg (45% yield) of the target compound (1c) as a near colorless solid which was of sufficient purity to be used directly in the next step without further purification and isolation. 1H NMR (300 MHz, D2O): δ 8.01-7.97 (m, 2H), 7.46 (d, J=8.4 Hz, 1H), 4.83 (t, J=7.2 Hz, 1H), 2.70-2.65 (m, 2H), 2.33 (s, 3H) ppm. LC/MS: Rt=1.274 min; ESI (pos.) m/z=225.1 (M+H+)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
578 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([N+]([O-])=O)=[CH:9][C:8]=1[CH3:16])[CH2:3][C:4]([OH:6])=[O:5].CC1C=C([N+:26]([O-:28])=[O:27])C=CC=1C=O.C(O)(=O)CC(O)=O.C([O-])(=O)C.[NH4+]>C(O)C>[NH2:1][CH:2]([C:7]1[CH:12]=[C:11]([N+:26]([O-:28])=[O:27])[CH:10]=[CH:9][C:8]=1[CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
520 mg
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
578 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h (oil bath)
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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